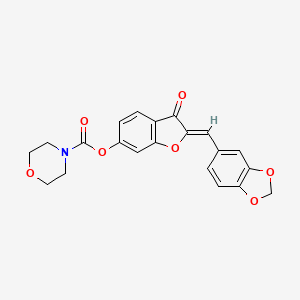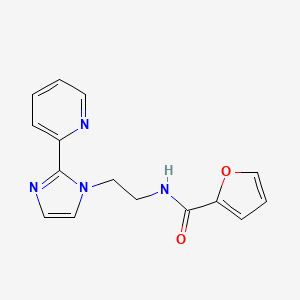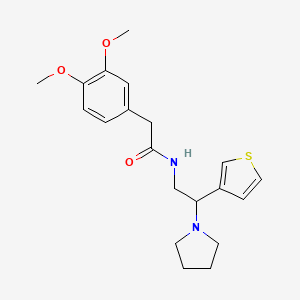![molecular formula C26H31N3O2S B2692341 (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone CAS No. 2034522-65-9](/img/structure/B2692341.png)
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Heterocycles like benzothiazole, part of the compound's structure, have been identified as lead molecules for synthesizing compounds with potential CNS activity. Heterocyclic compounds that include nitrogen, sulfur, and oxygen as heteroatoms have shown effects ranging from antidepressant to convulsant activities, suggesting the compound could serve as a basis for developing novel CNS drugs (Saganuwan, 2017).
Antimicrobial and Antioxidant Properties
The presence of benzothiazole and pyrrolidine components indicates potential antimicrobial and antioxidant capabilities. Studies have shown that compounds containing benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial and antioxidant effects. This suggests that such a compound could be explored for its efficacy in combating microbial infections and oxidative stress, contributing to the development of new therapeutic agents (Jalhan et al., 2017).
Enzyme Inhibition for Therapeutic Applications
Enzyme inhibition is a significant area of research for therapeutic drug development. The structural features of this compound, particularly the heterocyclic components, suggest potential for selective enzyme inhibition. Such properties are critical in designing drugs for diseases like diabetes, cancer, and neurodegenerative disorders, where specific enzyme targets are implicated (Khojasteh et al., 2011).
Environmental and Food Safety
Compounds with structures similar to the one have been studied for their occurrence, fate, and behavior in aquatic environments and food matrices, highlighting the importance of understanding the environmental impact and safety of chemical substances used in consumer products (Haman et al., 2015).
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. Pyrrolidine derivatives have been found to interact with a variety of targets, including receptors and enzymes .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For example, if the compound acts as a ligand for a receptor, it might bind to the receptor and modulate its activity .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its target. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could influence the production of certain metabolites .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Pyrrolidine derivatives are known to have good pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-19-27-24-10-9-21(16-25(24)32-19)26(30)28-14-11-22(12-15-28)29-13-5-8-23(29)18-31-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,16,22-23H,5,8,11-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUYDPFIAKQKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B2692265.png)



![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)

![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)